

Isobutyl methanesulfonate chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl methanesulfonate*

Cat. No.: B095417

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties and Reactivity of **Isobutyl Methanesulfonate**

This guide provides a comprehensive overview of the chemical properties and reactivity of **isobutyl methanesulfonate**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Isobutyl methanesulfonate, also known as 2-methylpropyl methanesulfonate, is an alkyl sulfonate ester.^{[1][2]} It is a colorless to light yellow liquid under standard conditions.^[1] Below is a summary of its key quantitative data.

Property	Value
CAS Number	16156-53-9 [1]
Molecular Formula	C ₅ H ₁₂ O ₃ S [1] [2]
Molecular Weight	152.21 g/mol [1] [2]
Boiling Point	53 °C at 0.1 kPa [3]
Melting Point	Data not readily available
Density	Data not readily available
Solubility	Data not readily available

Reactivity Profile

Isobutyl methanesulfonate's reactivity is primarily defined by the methanesulfonate (MsO-) group, which is an excellent leaving group in nucleophilic substitution reactions. This makes the compound a versatile alkylating agent in organic synthesis.[\[1\]](#)

Nucleophilic Substitution Reactions

The carbon atom attached to the oxygen of the methanesulfonate group is electrophilic due to the strong electron-withdrawing nature of the sulfonyl group.[\[1\]](#) This facilitates the attack by a wide range of nucleophiles. The reaction can theoretically proceed via two mechanisms:

- SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the electrophilic carbon, and the methanesulfonate leaving group departs simultaneously. This pathway is generally favored for primary alkyl halides and sulfonates like **isobutyl methanesulfonate** due to the relatively low steric hindrance and the instability of the corresponding primary carbocation.[\[1\]](#)
- SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate after the leaving group departs. For **isobutyl methanesulfonate**, the formation of a primary isobutyl carbocation is energetically unfavorable, making this pathway less likely than the SN2 mechanism.[\[1\]](#)

Stability and Decomposition

Isobutyl methanesulfonate is stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents.^[3] Hazardous decomposition products resulting from combustion include carbon monoxide, carbon dioxide, and various sulfur oxides.^[3]

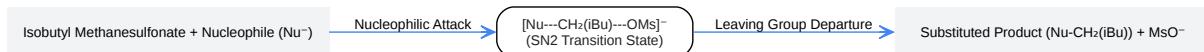
Experimental Protocols

Synthesis of Isobutyl Methanesulfonate

The most common laboratory synthesis of **isobutyl methanesulfonate** involves the reaction of isobutanol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

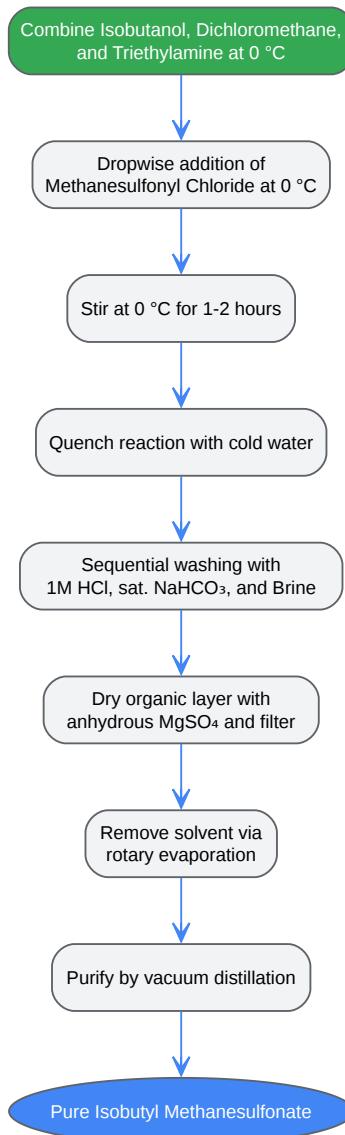
- Isobutanol (reagent grade)
- Methanesulfonyl chloride (reagent grade)
- Triethylamine (anhydrous)
- Dichloromethane (anhydrous)
- 1 M Hydrochloric acid solution
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate


Procedure:

- Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with isobutanol (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0 °C using an ice bath.
- Addition of Base: Anhydrous triethylamine (1.2 equivalents) is added to the stirred solution.

- **Addition of Mesylating Agent:** Methanesulfonyl chloride (1.1 equivalents) is dissolved in a minimal amount of anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature is maintained at or below 5 °C.
- **Reaction Monitoring:** The reaction is stirred at 0 °C for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
- **Workup:** The reaction is quenched by the slow addition of cold deionized water. The mixture is then transferred to a separatory funnel. The organic layer is washed sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
- **Isolation:** The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil is purified by vacuum distillation to yield pure **isobutyl methanesulfonate**.^[1]

Visualizations


Generalized Nucleophilic Substitution Pathway

[Click to download full resolution via product page](#)

Caption: Generalized SN2 pathway for **isobutyl methanesulfonate**.

Experimental Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **isobutyl methanesulfonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 2. Buy Isobutyl methanesulfonate | 16156-53-9 [smolecule.com]
- 3. Isobutyl Methanesulfonate | C5H12O3S | CID 119240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Isobutyl methanesulfonate chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095417#isobutyl-methanesulfonate-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com